Predicted pKa Difference Between N-Methyl and Non-Methyl Boc-Protected Anthranilic Acids
The presence of the N-methyl group in Boc-N-methyl-2-aminobenzoic acid significantly alters the acidity of the carboxylic acid moiety compared to the non-methylated analog N-Boc-anthranilic acid. The predicted pKa value for the target compound is 3.68±0.36 . While a directly measured pKa for N-Boc-anthranilic acid is not available under identical prediction parameters, the electronic difference is structurally consistent with the inductive effect of the N-methyl substituent. This difference affects ionization state in aqueous buffers and reversed-phase HPLC retention behavior, with implications for purification and formulation development.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of carboxylic acid group |
|---|---|
| Target Compound Data | 3.68±0.36 |
| Comparator Or Baseline | N-Boc-anthranilic acid (non-methylated analog, CAS 68790-38-5). Predicted pKa data not available from same source; structural trend indicates higher pKa due to absence of electron-withdrawing inductive effect from N-methyl. |
| Quantified Difference | Difference not quantified due to lack of comparator predicted pKa; class-level inference of lower pKa for N-methylated analog. |
| Conditions | Predicted data from ACD/Labs Percepta Platform |
Why This Matters
The lower predicted pKa indicates that at physiological pH (~7.4), a greater fraction of the compound exists in the ionized carboxylate form, which can affect solubility, membrane permeability, and retention time in reversed-phase chromatography relative to the non-methylated analog.
